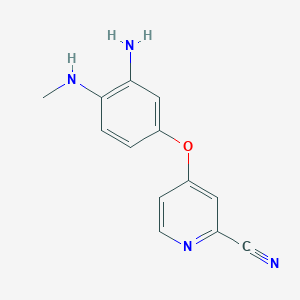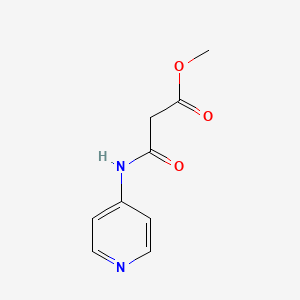
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile
Vue d'ensemble
Description
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile, also known as MAPK inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies.
Mécanisme D'action
The mechanism of action of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile involves the inhibition of the 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile pathway. 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitriles are a family of protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitriles leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile depend on the specific biological system in which it is used. In cancer cells, the inhibition of the 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile pathway leads to the suppression of cell proliferation and induction of apoptosis. In inflammatory disorders, the inhibition of the 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile pathway leads to the suppression of pro-inflammatory cytokine production. In neurodegenerative diseases, the inhibition of the 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile pathway leads to the suppression of neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile in lab experiments include its high potency and specificity for the 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile pathway, its relatively low toxicity, and its ease of synthesis. However, the limitations of using 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile in lab experiments include its limited solubility in aqueous solutions, its potential off-target effects, and its potential interference with other cellular processes.
Orientations Futures
There are several future directions for the research and development of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile. These include the development of more potent and selective 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile inhibitors, the investigation of the potential therapeutic applications of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile inhibitors in various diseases, the identification of biomarkers for patient selection and monitoring, and the development of combination therapies with other targeted agents.
Conclusion:
In conclusion, 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile is a potent inhibitor of the 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile pathway that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile inhibitors in various diseases.
Applications De Recherche Scientifique
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile has been extensively studied for its potential applications in various biomedical studies. It is a potent inhibitor of the mitogen-activated protein kinase (4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile) pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[3-amino-4-(methylamino)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-16-13-3-2-10(7-12(13)15)18-11-4-5-17-9(6-11)8-14/h2-7,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMUFVFLIKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2=CC(=NC=C2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)







![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)


![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)

